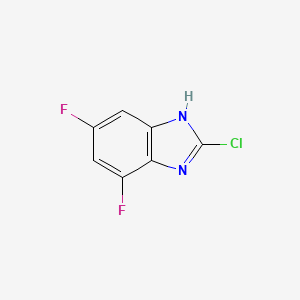

2-chloro-4,6-difluoro-1H-1,3-benzodiazole

Description

2-Chloro-4,6-difluoro-1H-1,3-benzodiazole is a halogenated benzodiazole derivative characterized by a fused benzene ring and a diazole moiety (two nitrogen atoms at positions 1 and 3). The substitution pattern—chlorine at position 2 and fluorines at positions 4 and 6—imparts distinct electronic and steric properties.

Benzodiazoles are pharmacologically significant due to structural mimicry of nucleotides, enabling interactions with biological targets such as enzymes and DNA . The presence of halogens (Cl, F) enhances lipophilicity and metabolic stability, making this compound a candidate for antimicrobial or anti-inflammatory applications.

Properties

Molecular Formula |

C7H3ClF2N2 |

|---|---|

Molecular Weight |

188.56 g/mol |

IUPAC Name |

2-chloro-4,6-difluoro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClF2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) |

InChI Key |

IJIPANRQAMAEJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-difluoroaniline with a suitable diazotizing agent, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-difluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-4,6-difluoro-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. The exact pathways involved may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazoles and Benzo-Fused Heterocycles

Benzimidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ) share a bicyclic framework but differ in nitrogen positioning (positions 1 and 3 in benzodiazole vs. 1 and 2 in benzimidazole). For instance:

- Substituent Effects : Fluorine in benzodiazoles increases electron-withdrawing effects compared to benzimidazoles with electron-donating groups (e.g., methoxy).

- Biological Activity : Benzimidazoles are established antifungals and anti-inflammatories , while halogenated benzodiazoles may exhibit enhanced bioavailability due to fluorine’s metabolic resistance.

Table 1: Key Differences Between Benzimidazoles and Benzodiazoles

Triazine Derivatives

Triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 2-chloro-4,6-diamino-s-triazines ) feature a six-membered ring with three nitrogen atoms. Key distinctions include:

- Ring Size and Reactivity : Triazines undergo nucleophilic substitution more readily due to their electron-deficient structure, whereas benzodiazoles exhibit resonance stabilization.

- Stereochemical Flexibility: Chloro-diamino-s-triazines form rotational diastereomers due to substituent dynamics , a feature less pronounced in rigid benzodiazoles.

Table 2: Triazines vs. Benzodiazoles

Benzodiazepines and Sulfonamide Derivatives

Benzodiazepines (e.g., methylclonazepam ) and sulfonamides (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide ) differ fundamentally in structure and function:

- Ring Systems : Benzodiazepines have a seven-membered ring with two nitrogens, while benzodiazoles are smaller and more planar.

- Functionality : Sulfonamides incorporate sulfonyl groups, enhancing solubility and enzyme inhibition (e.g., carbonic anhydrase), whereas halogenated benzodiazoles prioritize hydrophobic interactions.

Research Findings and Implications

- Synthetic Feasibility : The use of CDMT in activating carboxylic acids suggests that 2-chloro-4,6-difluoro-1H-1,3-benzodiazole could serve as a coupling agent in peptide synthesis, leveraging its halogenated structure for improved stability.

- Biological Potential: Fluorinated benzodiazoles may outperform non-halogenated analogs in crossing biological membranes, as seen in benzimidazole antifungals .

- Environmental Impact : Chlorinated derivatives (e.g., 4,5-dichloro-2-trifluoromethylbenzimidazole ) are classified as environmentally hazardous, necessitating careful handling of 2-chloro-4,6-difluoro derivatives.

Biological Activity

2-Chloro-4,6-difluoro-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article consolidates findings from various studies to highlight its biological activity, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF2N2 |

| Molecular Weight | 192.56 g/mol |

| IUPAC Name | 2-Chloro-4,6-difluoro-1H-1,3-benzodiazole |

| CAS Number | 1388031-17-1 |

Antimicrobial Activity

Research indicates that 2-chloro-4,6-difluoro-1H-1,3-benzodiazole exhibits significant antimicrobial properties. A study conducted by Pendergrass et al. found that this compound effectively inhibited the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It was noted to inhibit the activity of certain enzymes involved in bacterial virulence factors, such as the Type III secretion system (T3SS). Inhibition assays showed that at concentrations above 50 µM, it reduced the secretion of virulence proteins by approximately 60% .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole on human cancer cell lines. Results indicated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of around 30 µM. This suggests a potential role in cancer therapy .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that its structural features allow it to bind to active sites on enzymes or receptors, leading to altered cellular functions and inhibition of growth or proliferation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole against various pathogens. The results are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Klebsiella pneumoniae | 100 |

These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.

Investigation into Cancer Cell Lines

A study involving several human cancer cell lines assessed the cytotoxic effects of the compound. The following table summarizes the IC50 values obtained:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical) | 40 |

| MCF7 (Breast) | 50 |

The results indicate that while effective against lung cancer cells, further research is needed to evaluate its efficacy against other types of cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.